molecular formula C21H17IN2O B581503 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256584-80-1

9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Cat. No. B581503
M. Wt: 440.284
InChI Key: IQWNZLQAANHDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .


Molecular Structure Analysis

The molecular structure of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is complex, with multiple functional groups. The compound includes an iodine atom, two methyl groups, an ethyl group, a carbonitrile group, and an 11-oxo-6,11-dihydro-5H-benzo[b]carbazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” include a molecular weight of 440.3 g/mol. The compound has a melting point of over 300°C and a predicted boiling point of 612.0±55.0 °C. It has a predicted density of 1.0±0.1 g/cm3. The compound is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

  • Anaplastic Lymphoma Kinase Inhibition : A study found that 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles, a class which includes closely related compounds, act as highly selective and potent inhibitors of anaplastic lymphoma kinase (ALK). These compounds demonstrated strong antiproliferative activity against certain cancer cells and significant antitumor efficacy in a mouse model without causing body weight loss (Kinoshita et al., 2011).

  • Synthesis of Benzo[b]carbazoloquinones : Another study focused on synthesizing various benzo[b]carbazole derivatives, such as 5-carbonitrile-1,7-dihydroxy-3-methyl-5H-benzo[b]carbazole-6,11-dione, through a palladium and copper catalyzed reaction. These compounds have potential applications in the development of pharmaceuticals and materials science (Echavarren et al., 1997).

  • Antioxidant and Antimicrobial Activities : A research paper described the synthesis and evaluation of various 9H-benzo[d]imidazole derivatives for their antioxidant and antimicrobial activities. These compounds have been tested against several microorganisms and showed promising results (Bassyouni et al., 2012).

  • Application in Electrophosphorescence : A study developed materials based on 9-ethyl-9H-carbazole-3-carbonitrile for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showed high efficiency and slow efficiency roll-off, which is crucial for the development of display and lighting technologies (Deng et al., 2013).

  • Antimicrobial Properties of 9H-Carbazole Derivatives : This paper explored the use of 9H-carbazole as a precursor for synthesizing new heterocyclic derivatives with antimicrobial properties. The synthesized compounds were evaluated against various microorganisms, showing potential for use in medical and pharmaceutical applications (Salih et al., 2016).

Future Directions

The future directions for “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” and similar compounds likely involve further exploration of their potential as ALK inhibitors. These compounds could play a significant role in the development of new treatments for diseases such as anaplastic lymphoma .

properties

IUPAC Name

9-ethyl-8-iodo-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWNZLQAANHDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Synthesis routes and methods

Procedure details

Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid (11 g) was dissolved in Eaton's reagent (200 g) and stirred at room temperature for 30 min. The reaction solution was diluted with acetonitrile (200 ml) and distilled water (400 ml). The precipitated solid was collected by filtration, washed with distilled water, and then dried. The crude product was dissolved in DMA (45 ml), diluted with acetonitrile (20 ml) and distilled water (18 ml), and re-precipitated to obtain the title compound (6.62 g, 70%).
Name
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
70%

Citations

For This Compound
4
Citations
C Ren, N Sun, Y Kong, X Qu, H Liu, H Zhong… - European Journal of …, 2021 - Elsevier
Fusion proteins of the anaplastic lymphoma kinase (ALK) are promising therapeutic targets for cancer and other human diseases, especially for non-small cell lung cancer (NSCLC) and …
Number of citations: 26 www.sciencedirect.com
JM Hatcher, G Wu, C Zeng, J Zhu, F Meng, S Patel… - Cell chemical …, 2018 - cell.com
The SRPK family of kinases regulates pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors, signals splicing control in response to extracellular stimuli, and …
Number of citations: 103 www.cell.com
S Xie, Y Sun, Y Liu, X Li, X Li, W Zhong… - Journal of medicinal …, 2021 - ACS Publications
A series of novel anaplastic lymphoma kinase (ALK) degraders were designed and synthesized based on proteolysis-targeting chimera (PROTAC) technology by linking two alectinib …
Number of citations: 30 pubs.acs.org
CE Powell - 2020 - search.proquest.com
Although there is still discussion surrounding the exact definition of the field, chemical biology is generally described as the development and deployment of a chemical toolbox to …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.